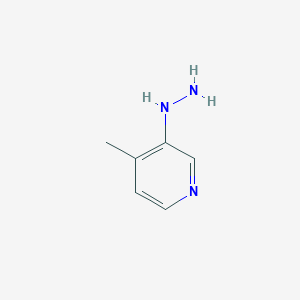

3-Hydrazinyl-4-methylpyridine

Description

BenchChem offers high-quality 3-Hydrazinyl-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydrazinyl-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-3-8-4-6(5)9-7/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEGMJXIVRGBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478646 | |

| Record name | 3-Hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794569-03-2 | |

| Record name | 3-Hydrazinyl-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Hydrazinyl-4-methylpyridine from 3-Halo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinyl-4-methylpyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutically active compounds, valued for its role as a versatile building block in drug discovery and development.[1] This technical guide provides an in-depth exploration of the synthesis of 3-hydrazinyl-4-methylpyridine via nucleophilic aromatic substitution (SNAr) of a 3-halo-4-methylpyridine precursor. We will delve into the mechanistic underpinnings of this transformation, present a detailed, field-proven experimental protocol, and offer insights into reaction optimization and troubleshooting. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and pharmaceutical synthesis.

Introduction: The Strategic Importance of 3-Hydrazinyl-4-methylpyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the core of numerous therapeutic agents.[1][2] The introduction of a hydrazinyl moiety at the 3-position of the 4-methylpyridine ring unlocks a wealth of synthetic possibilities, enabling the construction of diverse heterocyclic systems and the facile introduction of various functional groups. This strategic importance necessitates a robust and well-understood synthetic route to 3-hydrazinyl-4-methylpyridine, ensuring a reliable supply of this key intermediate for drug development pipelines.

The synthesis from a 3-halo-4-methylpyridine precursor is a common and economically viable approach. This guide will focus on the direct displacement of a halide by hydrazine, a classic example of nucleophilic aromatic substitution.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reaction proceeds via a well-established SNAr mechanism, which is characteristic of electron-deficient aromatic rings.[3][4] Unlike nucleophilic substitution on aliphatic systems (SN1 and SN2), the SNAr reaction involves a two-step addition-elimination sequence.[5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of the nucleophile, hydrazine (H₂NNH₂), on the carbon atom bearing the halogen leaving group.[5] This attack is facilitated by the electron-withdrawing nature of the nitrogen atom within the pyridine ring, which reduces the electron density at the C-3 position, making it more susceptible to nucleophilic attack.[6] This initial step disrupts the aromaticity of the pyridine ring and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing nitrogen atom.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.[5] This elimination step is typically the rate-determining step of the overall reaction. The choice of the halogen has a significant impact on the reaction rate, with the reactivity generally following the order F > Cl > Br > I for the leaving group in SNAr reactions, which is counterintuitive to the trend observed in SN1 and SN2 reactions.[3] This is because the more electronegative halogen better stabilizes the transition state leading to the Meisenheimer complex.

Caption: The SNAr reaction pathway for the synthesis of 3-hydrazinyl-4-methylpyridine.

Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure based on established methods for the hydrazinolysis of halo-pyridines.[7][8] Researchers should optimize the conditions for their specific substrate and scale.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 3-Chloro-4-methylpyridine | Reagent | Major Chemical Supplier | Can be substituted with 3-bromo- or 3-fluoro-4-methylpyridine. |

| Hydrazine monohydrate | Reagent | Major Chemical Supplier | Caution: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[9] |

| Ethanol | Anhydrous | Major Chemical Supplier | |

| Diethyl ether | Anhydrous | Major Chemical Supplier | |

| Sodium sulfate | Anhydrous | Major Chemical Supplier |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-methylpyridine (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (5.0 eq) dropwise at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-hydrazinyl-4-methylpyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality in Experimental Choices: A Deeper Dive

-

Choice of Halogen: While 3-fluoro-4-methylpyridine is expected to be the most reactive, 3-chloro- and 3-bromo-4-methylpyridine are often more readily available and cost-effective starting materials.[10] The choice will depend on a balance of reactivity, cost, and availability.

-

Excess Hydrazine: A significant excess of hydrazine is used to drive the reaction to completion and to act as a base to neutralize the hydrogen halide formed during the reaction.

-

Solvent Selection: Ethanol is a common solvent for this type of reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the halide.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Consider using a higher boiling point solvent like n-butanol. |

| Deactivated starting material. | Confirm the purity of the 3-halo-4-methylpyridine. | |

| Low yield | Product loss during workup. | Optimize the extraction procedure. Consider a continuous extraction method for more water-soluble products. |

| Side reactions. | Lower the reaction temperature to minimize the formation of byproducts. | |

| Difficulty in purification | Co-eluting impurities. | Adjust the solvent system for column chromatography. Consider derivatization of the product for easier purification. |

Conclusion

The synthesis of 3-hydrazinyl-4-methylpyridine from its 3-halo precursor is a fundamental transformation in medicinal chemistry. A thorough understanding of the underlying SNAr mechanism, coupled with a carefully executed experimental protocol, is crucial for the successful and efficient production of this valuable intermediate. This guide provides the necessary theoretical framework and practical insights to empower researchers in their synthetic endeavors.

References

- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P

-

Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole - ResearchGate. (URL: [Link])

-

Scheme 3. Reaction of pyrimidinethione 4 with hydrazine and benzaldehyde, ethyl cyanoacetate and TEA. - ResearchGate. (URL: [Link])

-

3-Methylpyridine: Synthesis and Applications - PubMed. (URL: [Link])

-

Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC - NIH. (URL: [Link])

-

nucleophilic aromatic substitutions - YouTube. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (URL: [Link])

-

Mechanistic study of hydrazine decomposition on Ir(111) - RSC Publishing. (URL: [Link])

-

Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. (URL: [Link])

-

4 - Organic Syntheses Procedure. (URL: [Link])

-

Nucleophilic substitution of pyridine - YouTube. (URL: [Link])

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

-

Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - Sunrise. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

A Theoretical Investigation into the Electronic Structure, Reactivity, and Spectroscopic Profile of 3-Hydrazinyl-4-methylpyridine: A DFT/TD-DFT Approach

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of the electronic structure of 3-Hydrazinyl-4-methylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust computational protocol to elucidate the molecule's geometric, electronic, and spectroscopic properties. This paper serves as a blueprint for researchers, detailing the rationale behind the selection of computational methods, including the B3LYP functional and 6-311++G(d,p) basis set. Key analyses include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and simulated vibrational (IR) and electronic (UV-Vis) spectra. The insights generated from this theoretical approach are crucial for predicting the molecule's reactivity, stability, and potential as a pharmacological agent or functional material, providing a foundational dataset for future experimental validation.

Introduction: The Significance of Pyridine Scaffolds

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the pyridine ring is a privileged scaffold due to its unique electronic properties and ability to participate in hydrogen bonding. The introduction of a hydrazinyl moiety (-NHNH2) to the pyridine core can significantly modulate its biological activity and chemical reactivity. Hydrazine and its derivatives are known for a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The target of this theoretical study, 3-Hydrazinyl-4-methylpyridine, combines these two important functional groups, making it a compelling candidate for drug development and materials science applications.

Understanding the electronic structure of a molecule is paramount to predicting its behavior. Properties such as chemical reactivity, kinetic stability, and intermolecular interaction sites are governed by the distribution of electrons within the molecule.[1][2] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-destructive lens through which we can examine these properties with high accuracy before engaging in costly and time-consuming experimental synthesis.

This guide presents a detailed theoretical protocol to fully characterize the electronic and spectroscopic landscape of 3-Hydrazinyl-4-methylpyridine. By simulating its properties in silico, we aim to provide a foundational understanding that can accelerate its development and application.

Computational Methodology: A Validated Protocol

The choice of computational methodology is critical for obtaining reliable and predictive results. The protocol described herein is based on well-established methods that have been successfully applied to a wide range of similar heterocyclic and hydrazine-containing systems.[1][3]

Software and Theoretical Level

All calculations would be performed using a standard quantum chemistry software package like Gaussian or ORCA. The theoretical foundation for this study is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for organic molecules.[4]

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. B3LYP is renowned for its reliability in calculating the geometric and electronic properties of a wide range of organic compounds.[1][5]

-

Basis Set: The 6-311++G(d,p) basis set is employed. This choice is deliberate: the "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions present in the hydrazinyl group. The "(d,p)" polarization functions allow for greater flexibility in describing the shape of electron orbitals, leading to more accurate geometries and energies.[5][6]

Step-by-Step Computational Workflow

The entire computational process is designed as a self-validating workflow, where the results of one step inform and confirm the next.

Step 1: Geometry Optimization The starting point is to find the most stable three-dimensional structure of 3-Hydrazinyl-4-methylpyridine. This is achieved by performing a full geometry optimization without any symmetry constraints, allowing the molecule to relax to its lowest energy conformation.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

IR Spectrum Simulation: The calculated vibrational modes and their intensities are used to generate a theoretical Infrared (IR) spectrum, which can be directly compared with future experimental data for structural validation.

Step 3: Electronic Property Calculation With the validated equilibrium geometry, a series of calculations are performed to probe the electronic structure:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2]

Step 4: Excited State and Spectral Simulation To understand the molecule's interaction with light, Time-Dependent DFT (TD-DFT) calculations are performed. This method is highly effective for simulating the electronic absorption (UV-Vis) spectrum by calculating the energies and oscillator strengths of vertical electronic transitions from the ground state to various excited states.[7][8]

Diagram 1: Computational Workflow

Caption: A step-by-step workflow for the theoretical analysis.

Predicted Results and Discussion

Optimized Molecular Geometry

The geometry optimization is expected to reveal a largely planar structure for the pyridine ring. The methyl and hydrazinyl groups will cause minor steric and electronic perturbations. Key structural parameters such as bond lengths and angles can be calculated and serve as a benchmark for crystallographic studies.

Table 1: Predicted Geometric Parameters for 3-Hydrazinyl-4-methylpyridine

| Parameter | Predicted Value | Description |

|---|---|---|

| C-N (Pyridine) | ~1.34 Å | Average bond length within the pyridine ring. |

| C-C (Pyridine) | ~1.39 Å | Average bond length within the pyridine ring. |

| C-N (Hydrazinyl) | ~1.40 Å | Bond connecting hydrazinyl group to the ring. |

| N-N (Hydrazinyl) | ~1.45 Å | Bond length within the hydrazinyl group. |

| C-N-C Angle | ~117° | Angle around the nitrogen in the pyridine ring. |

| Dihedral Angle | Small | Expected near-planarity between the ring and N-N bond. |

Frontier Molecular Orbital (FMO) Analysis

The FMOs are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability.[4]

-

HOMO: The HOMO is predicted to be localized primarily on the hydrazinyl group, specifically the lone pair electrons of the terminal nitrogen atom, with some delocalization into the π-system of the pyridine ring. This indicates that the hydrazinyl group is the primary site for electrophilic attack.

-

LUMO: The LUMO is expected to be a π* orbital distributed across the pyridine ring, indicating that the ring is the primary site for nucleophilic attack.

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. Molecules with small gaps are often more polarizable and are considered "soft" molecules.[4]

Table 2: Predicted FMO Properties

| Property | Predicted Value | Implication |

|---|---|---|

| E(HOMO) | ~ -5.8 eV | Electron-donating capability (nucleophilicity). |

| E(LUMO) | ~ -0.9 eV | Electron-accepting capability (electrophilicity). |

| ΔE (Gap) | ~ 4.9 eV | Indicates moderate reactivity and good stability. |

Diagram 2: FMO Reactivity Principle

Caption: Relationship between FMOs and chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides an intuitive, visual guide to the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different potential values.

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and represent likely sites for electrophilic attack. For 3-Hydrazinyl-4-methylpyridine, these are expected around the nitrogen atom of the pyridine ring and the terminal nitrogen of the hydrazinyl group, corresponding to the locations of the lone pairs.[2]

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. These are predicted to be located on the hydrogen atoms of the hydrazinyl group and, to a lesser extent, the hydrogen atoms attached to the pyridine ring.[2]

Simulated Spectroscopic Profiles

Vibrational (IR) Spectrum: The calculated IR spectrum would provide characteristic frequencies for key functional groups. This theoretical spectrum is invaluable for identifying the molecule and confirming its structure in an experimental setting. Key expected vibrations include N-H stretching from the hydrazinyl group (~3300-3400 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1500-1600 cm⁻¹), and C-H stretching from the methyl group and aromatic ring (~2900-3100 cm⁻¹).

Electronic (UV-Vis) Spectrum: The TD-DFT calculation will predict the electronic transitions responsible for UV-Vis absorption. For pyridine derivatives, these typically involve π → π* and n → π* transitions.[9] The calculated maximum absorption wavelengths (λmax) and their corresponding oscillator strengths (f) can be directly compared to an experimental spectrum measured in a non-polar solvent.

Table 3: Predicted Major Electronic Transitions (TD-DFT)

| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|

| n → π* | ~ 310 nm | Low (~0.01) | HOMO -> LUMO |

| π → π* | ~ 265 nm | High (~0.45) | HOMO-1 -> LUMO |

| π → π* | ~ 220 nm | Moderate (~0.20) | HOMO -> LUMO+1 |

Conclusion and Future Outlook

This guide outlines a robust and well-grounded theoretical protocol for the comprehensive analysis of the electronic structure of 3-Hydrazinyl-4-methylpyridine. By employing DFT and TD-DFT with the B3LYP functional and a 6-311++G(d,p) basis set, we can generate reliable predictions of the molecule's geometry, stability, reactivity, and spectroscopic signatures.

The predicted results suggest that the hydrazinyl group is the primary center of nucleophilicity (HOMO localization), while the pyridine ring acts as the electrophilic center (LUMO localization). The calculated HOMO-LUMO gap indicates a molecule of moderate reactivity, suggesting it is stable enough for practical applications while still possessing sites for chemical modification. The simulated IR and UV-Vis spectra provide clear benchmarks for future experimental synthesis and characterization.

The theoretical data presented in this framework provides a critical starting point for any research program focused on 3-Hydrazinyl-4-methylpyridine, enabling a more targeted and efficient approach to its application in drug design and materials science.

References

-

Al-Omair, M. A. (2015). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. Journal of Molecular Structure, 1099, 255-266. [Link]

-

ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). A DFT/TD-DFT study on pyridine-anchored Schiff base molecules for DSSC applications. Retrieved from [Link]

-

Kansız, S. (2023). Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 169-180. [Link]

-

Halim, S. A., & Khalil, A. (2017). TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Journal of Molecular Structure, 1147, 563-571. [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Al-Masoudi, N. A. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Iraqi Journal of Science, 61(1), 123-131. [Link]

-

Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1). [Link]

-

El‐Wareth, A., & Sarhan, A. O. (2000). Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole. Journal of the Chinese Chemical Society, 47(6), 1279-1286. [Link]

-

Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry, 13(1). [Link]

-

Ghomari, A., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1125, 546-557. [Link]

-

Khairulah, Z., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 719-726. [Link]

-

ResearchGate. (n.d.). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

-

Bou-Salah, G., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Materials, 16(8), 3125. [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

-

Singh, U., & Kumar, A. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 127(1), 137-146. [Link]

Sources

- 1. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 3-Hydrazinyl-4-methylpyridine

Abstract: This technical guide provides a comprehensive overview of the essential safety and handling precautions for 3-Hydrazinyl-4-methylpyridine, a heterocyclic hydrazine derivative. Synthesizing data from analogous compounds and general principles of hydrazine chemistry, this document is intended for researchers, scientists, and drug development professionals. The guide outlines critical aspects of hazard identification, personal protective equipment, storage, emergency procedures, and disposal. The causality behind each recommendation is explained to foster a culture of safety and informed risk assessment in the laboratory.

Introduction: Understanding the Inherent Risks of Hydrazinylpyridines

The primary hazards associated with compounds like 3-Hydrazinyl-4-methylpyridine stem from the hydrazine moiety, which can impart properties such as:

-

High Reactivity: Hydrazines are powerful reducing agents and can react vigorously with oxidizing agents.[3]

-

Toxicity: Exposure can lead to adverse effects on the neurological, hepatic, and hematological systems.[2]

-

Corrosivity: Many hydrazine derivatives can cause severe burns to the skin and eyes.[4]

-

Carcinogenicity: Hydrazine and some of its derivatives are considered potential human carcinogens.[5]

This guide aims to provide the necessary framework for mitigating these risks through established laboratory safety practices.

Hazard Identification and Classification

Based on the GHS classifications of analogous hydrazinopyridines, 3-Hydrazinyl-4-methylpyridine should be handled as a substance with the following potential hazards:

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[7][8][9] |

| Serious Eye Damage/Irritation | Category 1/2A | Danger | H318/H319: Causes serious eye damage/irritation.[6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[7][8][9] |

| Carcinogenicity | Category 1B/2 | Danger/Warning | H350/H351: May cause cancer.[10] |

Note: This table is a conservative estimation based on available data for similar compounds and the general hazards of hydrazines.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling 3-Hydrazinyl-4-methylpyridine to prevent all routes of exposure.[4]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended for extended operations.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[4]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: All handling of 3-Hydrazinyl-4-methylpyridine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for exceeding occupational exposure limits, a properly fitted respirator with appropriate cartridges should be used.

Figure 1: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling

-

Ventilation: Always handle 3-Hydrazinyl-4-methylpyridine in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and metals.[10][11] Hydrazine compounds can react violently with these substances.

-

Ignition Sources: Avoid heat, sparks, and open flames.[12] Grounding and bonding of containers and receiving equipment should be employed during transfers to prevent static discharge.[12]

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage

-

Container: Store in a tightly closed, properly labeled container.[11]

-

Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[11][12] The storage area should be secured and accessible only to authorized personnel.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[11]

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Note: Hydrazine toxicity can cause seizures. Pyridoxine (Vitamin B6) may be administered by medical professionals in such cases.[2]

Spill Response

A well-defined spill response plan is essential.

Figure 2: A generalized spill response workflow.

For large spills, evacuate the area and contact the institution's environmental health and safety department immediately.[13]

Waste Disposal

Disposal of 3-Hydrazinyl-4-methylpyridine and its contaminated materials must be handled as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.[13]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.[4]

-

Treatment: Chemical neutralization can be a method for treating hydrazine waste. A common method involves dilution with water followed by the slow addition of an oxidizing agent like calcium hypochlorite or sodium hypochlorite solution.[3] This should only be performed by trained personnel with appropriate safety precautions in place.

-

Disposal: All waste must be disposed of in accordance with federal, state, and local regulations.[1] Consult with your institution's environmental health and safety office for specific procedures.

Conclusion

While 3-Hydrazinyl-4-methylpyridine is a valuable compound in research and development, its structural similarity to other hazardous hydrazines demands a rigorous and informed approach to safety. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. The causality-driven protocols outlined in this guide are designed to empower laboratory personnel to work safely and effectively, ensuring both personal and environmental protection.

References

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 4-Hydrazinopyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinopyridine. PubChem. Retrieved from [Link]

-

University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Hydrazines Tox Profile. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydrazinopyridine. PubChem. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. arxada.com [arxada.com]

- 4. ehs.unm.edu [ehs.unm.edu]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 4-Hydrazinopyridine | C5H7N3 | CID 416631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydrazinopyridine 97 4930-98-7 [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. artscimedia.case.edu [artscimedia.case.edu]

An In-Depth Technical Guide to 3-Hydrazinyl-4-methylpyridine hydrochloride: Synthesis, Procurement, and Applications in Drug Discovery

Introduction

3-Hydrazinyl-4-methylpyridine hydrochloride is a specialized heterocyclic building block of significant interest to researchers and drug development professionals. Its unique structural motif, featuring a hydrazine-substituted pyridine core, positions it as a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. The pyridine ring is a common scaffold in medicinal chemistry, and the introduction of a reactive hydrazine group provides a versatile handle for the construction of various heterocyclic systems, such as pyrazoles and triazoles, which are prevalent in many biologically active compounds.[1][2][3]

This technical guide provides a comprehensive overview of 3-Hydrazinyl-4-methylpyridine hydrochloride, with a focus on its commercial availability, a detailed protocol for its synthesis from readily available starting materials, its physicochemical properties, safety and handling guidelines, and its potential applications in the field of drug discovery. This document is intended to serve as a practical resource for scientists navigating the procurement and utilization of this compound in their research endeavors.

Commercial Availability and Strategic Procurement

A thorough investigation of the current chemical supplier landscape reveals that 3-Hydrazinyl-4-methylpyridine hydrochloride (CAS No. 873385-27-4) is not a readily available, off-the-shelf compound. Researchers seeking to acquire this specific molecule will likely need to pursue a custom synthesis route through a specialized contract research organization (CRO) or a chemical synthesis company.

It is crucial to distinguish this compound from its isomers, which are more commonly listed in supplier catalogs. For instance, 4-Hydrazino-3-methylpyridine (CAS No. 114913-51-8) and its hydrochloride salt are commercially available from suppliers such as ChemScene.[4] Careful verification of the CAS number is paramount to ensure the procurement of the correct regioisomer for the intended research application.

The key to a successful custom synthesis project lies in the availability of the starting materials. The most logical and cost-effective precursor for the synthesis of 3-Hydrazinyl-4-methylpyridine hydrochloride is 3-Amino-4-methylpyridine (CAS No. 3430-27-1) . This precursor is readily available from several major chemical suppliers.

Prominent Suppliers of the Key Precursor: 3-Amino-4-methylpyridine

| Supplier | Product Number | Purity | Additional Information |

| Sigma-Aldrich | 697141 | 97% | Available in various quantities. |

| Tokyo Chemical Industry (TCI) | A1957 | >98.0% (GC) | Offered as a solid.[5] |

By providing a clear and well-documented synthetic route, researchers can effectively communicate their needs to a custom synthesis provider, streamlining the procurement process.

Synthesis of 3-Hydrazinyl-4-methylpyridine hydrochloride

The synthesis of 3-Hydrazinyl-4-methylpyridine hydrochloride can be achieved through a two-step process starting from the commercially available 3-Amino-4-methylpyridine. The methodology involves the diazotization of the amino group followed by reduction to the corresponding hydrazine.

Synthetic Workflow

Caption: Synthetic route to 3-Hydrazinyl-4-methylpyridine hydrochloride.

Detailed Experimental Protocol

Step 1: Diazotization of 3-Amino-4-methylpyridine

-

Rationale: The conversion of the primary amino group to a diazonium salt is a classic and reliable method for introducing a reactive functional group that can be further transformed.[6] The use of low temperatures is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-Amino-4-methylpyridine (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. The solution should be used immediately in the next step.

-

Step 2: Reduction to 3-Hydrazinyl-4-methylpyridine

-

Rationale: Stannous chloride (tin(II) chloride) is a common and effective reducing agent for the conversion of diazonium salts to hydrazines. The acidic conditions help to maintain the stability of the product as its hydrochloride salt.

-

Procedure:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the stannous chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

The resulting precipitate, 3-Hydrazinyl-4-methylpyridine dihydrochloride, can be collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.

-

To obtain the monohydrochloride salt, the dihydrochloride can be carefully neutralized with a base (e.g., sodium bicarbonate solution) to the free base, extracted with an organic solvent (e.g., ethyl acetate), and then treated with one equivalent of hydrochloric acid in ethanol or ether to precipitate the desired 3-Hydrazinyl-4-methylpyridine hydrochloride.

-

Physicochemical Properties and Analytical Characterization

| Property | Predicted/Estimated Value | Basis for Estimation |

| Molecular Formula | C₆H₁₀ClN₃ | |

| Molecular Weight | 159.62 g/mol | |

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic bases. |

| Solubility | Soluble in water and methanol | The hydrochloride salt form generally imparts aqueous solubility. |

| Melting Point | >200 °C (with decomposition) | Similar to other hydrazinopyridine hydrochlorides. For example, 4-Hydrazinopyridine hydrochloride has a melting point of 244-250 °C. |

| pKa | ~4-5 (pyridinium nitrogen) | The electron-donating methyl group and electron-withdrawing hydrazinyl group will influence the basicity of the pyridine nitrogen. The pKa of 4-methylpyridine is 5.98.[7] |

Analytical Characterization:

The identity and purity of synthesized 3-Hydrazinyl-4-methylpyridine hydrochloride should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons of the hydrazine group. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the synthesized compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Hydrazinyl-4-methylpyridine hydrochloride is not available. Therefore, it is imperative to handle this compound with extreme caution, treating it as a potentially hazardous substance. The safety information for the closely related 4-Hydrazinopyridine hydrochloride can be used as a reference.[8]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

-

The compound may be light-sensitive and hygroscopic.

Applications in Drug Discovery

The hydrazinylpyridine scaffold is a valuable pharmacophore in medicinal chemistry due to the versatile reactivity of the hydrazine moiety. This functional group serves as a key building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities.[9]

Synthesis of Kinase Inhibitors

A primary application of hydrazinylpyridines is in the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[3]

The hydrazine group of 3-Hydrazinyl-4-methylpyridine hydrochloride can be readily condensed with various dicarbonyl compounds or their equivalents to construct pyrazole-containing scaffolds. These pyrazolopyridines have been identified as potent inhibitors of several kinases, including c-Jun N-terminal kinase (JNK) and Raf kinases.[1][3]

Caption: General scheme for the synthesis of pyrazolopyridine-based kinase inhibitors.

Development of Antimicrobial Agents

Hydrazine derivatives and the heterocyclic compounds derived from them have also shown promise as antimicrobial agents. The ability of the hydrazine group to form hydrazones with various aldehydes and ketones allows for the rapid generation of compound libraries for screening against bacterial and fungal pathogens.

Conclusion

References

-

Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. Available at: [Link]

- Google Patents. Pyrazole [3, 4-b] pyridine raf inhibitors.

-

Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Available at: [Link]

-

PubChem. 4-Hydrazinylpyridine hydrochloride. Available at: [Link]

-

FooDB. Showing Compound 4-Methylpyridine (FDB004424). Available at: [Link]

-

A review of synthetic approaches and biological activity of substituted hydrazones. TSI Journals. Available at: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Amino-4-methylpyridine | 3430-27-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 8. 4-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 22320258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydrazinopyridine | CAS#:27256-91-3 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Pyrazoles using 3-Hydrazinyl-4-methylpyridine

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid conformational structure make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

This application note provides a comprehensive, field-proven protocol for the synthesis of a substituted pyrazole, specifically 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, utilizing 3-hydrazinyl-4-methylpyridine as a key starting material. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the experimental choices.

PART 1: Synthesis of the Key Starting Material: 3-Hydrazinyl-4-methylpyridine

A reliable supply of the starting material is crucial for any synthetic campaign. 3-Hydrazinyl-4-methylpyridine can be synthesized from the commercially available 3-amino-4-methylpyridine via a two-step process involving diazotization followed by reduction.

Step 1.1: Diazotization of 3-Amino-4-methylpyridine

This reaction converts the primary amine into a diazonium salt, a versatile intermediate.

Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-amino-4-methylpyridine (1.0 eq) in 6M hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Causality of Experimental Choices: The use of low temperatures is critical to prevent the highly reactive diazonium salt from decomposing. Hydrochloric acid provides the acidic medium necessary for the formation of nitrous acid in situ.

Step 1.2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine.

Protocol:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

-

Cool this solution to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Basify the reaction mixture to pH > 10 with a concentrated sodium hydroxide solution, while cooling in an ice bath.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydrazinyl-4-methylpyridine.

Causality of Experimental Choices: Tin(II) chloride is a common and effective reducing agent for diazonium salts. The strong basic workup is necessary to deprotonate the hydrazine and facilitate its extraction into the organic phase.

PART 2: The Knorr Pyrazole Synthesis: A Robust Cyclocondensation Reaction

The cornerstone of this protocol is the Knorr pyrazole synthesis, a classic and highly efficient method for constructing the pyrazole ring. This reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3] In this protocol, we will use acetylacetone as the 1,3-dicarbonyl component.

Reaction Scheme:

Caption: Knorr Pyrazole Synthesis Workflow

Detailed Experimental Protocol:

| Parameter | Value/Description | Rationale |

| Reactants | 3-Hydrazinyl-4-methylpyridine (1.0 eq), Acetylacetone (1.1 eq) | A slight excess of the 1,3-dicarbonyl ensures complete consumption of the hydrazine. |

| Solvent | Ethanol or Acetic Acid | Protic solvents facilitate the condensation and cyclization steps. Acetic acid can also act as a catalyst. |

| Catalyst | Glacial Acetic Acid (catalytic amount) | An acid catalyst promotes the initial imine formation and subsequent cyclization.[1] |

| Temperature | Reflux (typically 78-118 °C) | Heating provides the necessary activation energy for the dehydration and aromatization steps. |

| Reaction Time | 2-4 hours (monitored by TLC) | Reaction progress should be monitored to determine completion. |

| Work-up | 1. Cool to room temperature. 2. Evaporate the solvent. 3. Neutralize with aqueous sodium bicarbonate. 4. Extract with an organic solvent. 5. Dry and concentrate. | Standard procedures to isolate the crude product. |

| Purification | Column chromatography on silica gel | To remove any unreacted starting materials and byproducts. |

Step-by-Step Methodology:

-

To a solution of 3-hydrazinyl-4-methylpyridine (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine.

PART 3: Unraveling the Mechanism of the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis proceeds through a well-established mechanism involving initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][4]

Caption: Mechanism of the Knorr Pyrazole Synthesis

Mechanistic Insights:

-

Condensation: The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons of the acetylacetone (which exists in equilibrium with its enol form). Subsequent dehydration leads to the formation of a hydrazone intermediate.

-

Intramolecular Cyclization: The remaining free nitrogen of the hydrazine then acts as a nucleophile, attacking the second carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate (a hemiaminal).

-

Dehydration and Aromatization: This cyclized intermediate readily undergoes another dehydration step, leading to the formation of a dihydropyrazole. Tautomerization of this intermediate results in the final, stable aromatic pyrazole product.

PART 4: Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

| Technique | Expected Observations for 4-methyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine |

| ¹H NMR | - Singlet for the pyrazole C4-H. - Singlets for the two pyrazole methyl groups. - Signals corresponding to the 4-methylpyridine moiety (a singlet for the methyl group and aromatic protons). |

| ¹³C NMR | - Peaks corresponding to the carbon atoms of the pyrazole and pyridine rings, as well as the methyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the calculated mass of the product. |

| Infrared (IR) Spectroscopy | - Characteristic peaks for C-H, C=C, and C=N stretching vibrations of the aromatic rings. |

References

- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2597–2599.

-

Organic Syntheses Procedure for 3,5-dimethylpyrazole. Available from: [Link][5]

-

Chem Help Asap - Knorr Pyrazole Synthesis. Available from: [Link][1]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. 2022 . Available from: [Link][4]

-

Synthesis of Hydrazine Derivatives. Organic Chemistry Portal. Available from: [Link][6]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link][2]

-

Knorr Pyrazole Synthesis. ResearchGate. Available from: [Link][3]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Application Notes and Protocols: Synthesis of Pyrazole-Substituted Pyridines via Knorr Condensation

Introduction: The Significance of Pyrazole-Containing Heterocycles in Drug Discovery

The fusion of pyridine and pyrazole rings creates a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The pyridine moiety, a common feature in many bioactive molecules, can enhance the pharmacological profile and physicochemical properties of the final compound. This guide provides a detailed exploration of the synthesis of 3-(1H-pyrazol-1-yl)-4-methylpyridine derivatives through the reaction of 3-hydrazinyl-4-methylpyridine with various 1,3-dicarbonyl compounds, a classic and versatile method known as the Knorr pyrazole synthesis.[3][4]

Professionals in drug development and medicinal chemistry can leverage this reaction to generate diverse libraries of pyrazole-substituted pyridines for screening and lead optimization. The protocols and insights provided herein are designed to offer a comprehensive understanding of the reaction, enabling researchers to confidently apply this methodology in their work.

Reaction Mechanism and Regioselectivity

The Knorr pyrazole synthesis is a robust and efficient method for the construction of the pyrazole ring. The reaction proceeds via a cyclocondensation mechanism between a hydrazine derivative and a 1,3-dicarbonyl compound.[5]

The Core Mechanism

The generally accepted mechanism for the Knorr pyrazole synthesis involves the following key steps:

-

Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by acid.[6]

-

Formation of a Hydrazone Intermediate: The initial attack is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon.

-

Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

Figure 1: Generalized workflow of the Knorr pyrazole synthesis.

A Note on Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or benzoylacetone) is used with a substituted hydrazine like 3-hydrazinyl-4-methylpyridine, the formation of two possible regioisomers can occur. The regiochemical outcome is determined by which carbonyl group is initially attacked by which nitrogen of the hydrazine.

The nucleophilicity of the two nitrogen atoms in 3-hydrazinyl-4-methylpyridine is not equivalent. The terminal -NH2 group is generally more nucleophilic and less sterically hindered than the nitrogen atom attached to the pyridine ring. Consequently, the initial attack on the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is expected to occur preferentially through the terminal nitrogen. This generally leads to a major regioisomer, although the exact ratio can be influenced by reaction conditions such as solvent and temperature.[7]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of the starting material, 3-hydrazinyl-4-methylpyridine, and its subsequent reaction with representative 1,3-dicarbonyl compounds.

Part 1: Synthesis of 3-Hydrazinyl-4-methylpyridine (Starting Material)

The synthesis of 3-hydrazinyl-4-methylpyridine is a crucial first step. A common and effective method involves the diazotization of 3-amino-4-methylpyridine followed by reduction.

Materials:

-

3-Amino-4-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol: Diazotization and Reduction

-

Diazotization:

-

In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-amino-4-methylpyridine (1 equivalent) in concentrated hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 3-hydrazinyl-4-methylpyridine, which can be further purified by recrystallization or chromatography if necessary.

-

Part 2: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridine

This protocol details the reaction of 3-hydrazinyl-4-methylpyridine with acetylacetone (a symmetrical 1,3-dicarbonyl compound).

Materials:

-

3-Hydrazinyl-4-methylpyridine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol or Glacial Acetic Acid

-

Water

Protocol:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 3-hydrazinyl-4-methylpyridine (1 equivalent) in ethanol or glacial acetic acid.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux for 2-4 hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using glacial acetic acid, carefully pour the mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

-

If using ethanol, reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or by the addition of water.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

-

Data Presentation:

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Hydrazinyl-4-methylpyridine | Acetylacetone | Ethanol | Reflux | 3 | High |

| 3-Hydrazinyl-4-methylpyridine | Acetylacetone | Acetic Acid | Reflux | 2 | High |

Expected Characterization Data for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridine:

-

¹H NMR: Expect signals for the two pyrazole methyl groups, the pyrazole ring proton, the pyridine methyl group, and the three pyridine ring protons. The chemical shifts will be influenced by the electronic effects of the two interconnected aromatic rings.

-

¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule, including the methyl carbons, the pyrazole and pyridine ring carbons.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

Part 3: Synthesis of 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-4-methylpyridine and its Tautomer

This protocol describes the reaction with ethyl acetoacetate, an unsymmetrical β-keto ester, which typically yields a pyrazolone derivative.[9]

Materials:

-

3-Hydrazinyl-4-methylpyridine

-

Ethyl Acetoacetate

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Protocol:

-

Reaction Setup:

-

In a round-bottom flask, combine 3-hydrazinyl-4-methylpyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst.[9]

-

-

Reaction Conditions:

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

-

If no precipitate forms, reduce the volume of ethanol under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallize from ethanol if further purification is required.

-

Data Presentation:

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) |

| 3-Hydrazinyl-4-methylpyridine | Ethyl Acetoacetate | Ethanol | Acetic Acid | Reflux | 4 |

Discussion of Tautomerism:

The product of this reaction, a pyrazolone, can exist in several tautomeric forms. The exact dominant form can depend on the solvent and the solid-state packing. Spectroscopic analysis, particularly NMR, is essential to determine the major tautomer present.

Workflow and Logic Diagram

The overall process from starting materials to the final pyrazole products can be visualized as follows:

Figure 2: Step-by-step workflow for the synthesis and analysis of pyrazole-substituted pyridines.

References

-

Dar, B. A., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

- Preparation process of 3, 5-dimethyl pyrazole. (2004).

-

ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

- Preparation method of 3-amino-4-methylpyridine. (2015).

- Preparation process of 3 amino-4 methyl pyridine. (2007).

-

Synthesis of 3-methylpyridine. (2024). PubMed. [Link]

-

Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. (2008). ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Center for Biotechnology Information. [Link]

-

Synthesis of pyrazoles. (2019, January 19). [Video]. YouTube. [Link]

-

Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar. [Link]

-

Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. (2019). MDPI. [Link]

-

Synthesis and Characterization of Hydrazones, Pyrazoles and Pyrazolones from 8-Amino-6-Chloro Coumarine. (2015). ResearchGate. [Link]

-

Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). ACS Publications. [Link]

-

Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2016). Wiley Online Library. [Link]

-

Synthesis of pyrazole derivatives by using β-keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. (2022). ResearchGate. [Link]

-

Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. (2018). Journal of Natural and Applied Sciences. [Link]

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2020). National Center for Biotechnology Information. [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]

- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. allresearchjournal.com [allresearchjournal.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes & Protocols: 3-Hydrazinyl-4-methylpyridine as a Versatile Synthon for Novel Pharmaceutical Scaffolds

Abstract

In the landscape of modern drug discovery, the quest for novel molecular architectures with desirable pharmacological profiles is perpetual. Heterocyclic compounds, particularly those mimicking endogenous structures, form the bedrock of many therapeutic agents. This guide details the strategic use of 3-hydrazinyl-4-methylpyridine, a readily accessible building block, for the synthesis of two key fused heterocyclic scaffolds: pyrazolo[4,3-c]pyridines and [1][2][3]triazolo[4,3-b]pyridazines . These scaffolds are of significant interest as they serve as bioisosteres of purines and other critical pharmacophores, offering a pathway to modulate target affinity, selectivity, and pharmacokinetic properties.[4][5][6][7] This document provides a comprehensive overview of the synthetic rationale, detailed experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals aiming to expand their chemical library with novel, patentable intellectual property.

Introduction: The Strategic Value of Pyridine-Fuzed Heterocycles

The pyridine motif is a cornerstone in medicinal chemistry, present in numerous blockbuster drugs. Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged scaffold.[8] Fusing a pyridine ring with other heterocycles, such as pyrazoles or triazoles, generates rigid, planar structures that can effectively mimic the spatial and electronic arrangement of purine bases, the building blocks of DNA and RNA.[4][5] This strategy of bioisosteric replacement is a powerful tool in drug design, allowing medicinal chemists to fine-tune a lead compound to enhance efficacy, improve metabolic stability, and reduce toxicity.[6][9]

The pyrazolo[4,3-c]pyridine and triazolopyridazine cores are particularly attractive. For instance, various pyrazolopyridine derivatives have demonstrated potent activity as kinase inhibitors (e.g., c-Met inhibitors), anti-cancer agents, and modulators of central nervous system receptors.[2][10] Similarly, triazolopyridine scaffolds are found in drugs with applications ranging from antidepressants to kinase inhibitors.[11] 3-Hydrazinyl-4-methylpyridine serves as an ideal starting point for accessing these valuable scaffolds due to the high reactivity of the hydrazine moiety, which readily undergoes cyclocondensation reactions.

Synthesis of the Key Precursor: 3-Hydrazinyl-4-methylpyridine

The synthesis of the title compound can be efficiently achieved from commercially available 3-amino-4-methylpyridine via a classical two-step sequence involving diazotization followed by reduction. This is a standard and reliable method for the preparation of aryl hydrazines.

Workflow for Precursor Synthesis

Caption: Knorr synthesis of pyrazolo[4,3-c]pyridines.

Protocol 2: Synthesis of 1,3,7-Trimethyl-1H-pyrazolo[4,3-c]pyridine

Rationale: This protocol uses acetylacetone as the 1,3-dicarbonyl partner. Acetic acid serves as both the solvent and the catalyst, promoting the initial formation of the hydrazone and the subsequent cyclization/dehydration cascade to form the aromatic pyrazole ring. The choice of an acidic medium is crucial for activating the carbonyl groups towards nucleophilic attack by the hydrazine. [12] Materials:

-

3-Hydrazinyl-4-methylpyridine

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

To a solution of 3-hydrazinyl-4-methylpyridine (1.0 eq) in glacial acetic acid, add acetylacetone (1.1 eq).

-